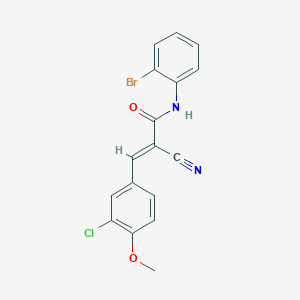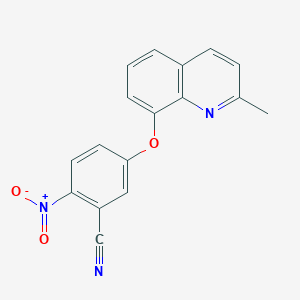
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been found to exhibit potent biological activity, making it a promising candidate for use in research and development.
Scientific Research Applications
Spectroscopic Studies and Chemical Characterization
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea and its derivatives have been subjects of spectroscopic studies to understand their chemical properties and reactivity. For example, Aitken and Onyszchuk (1985) conducted preparation and spectroscopic studies on some cyclic urea adducts of triphenyl-tin and -lead halides, revealing insights into the coordination and dissociation behaviors in solution through IR, NMR, and thermodynamic parameters (Aitken & Onyszchuk, 1985).
Supramolecular Chemistry and Hydrogen Bonding
The compound's potential in forming strong dimerizations via quadruple hydrogen bonding has been highlighted, showing its utility in supramolecular chemistry. Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, demonstrating the compound's ability to form stable dimeric structures in both solid state and solution, which is crucial for developing new supramolecular assemblies (Beijer et al., 1998).
Synthetic Chemistry and Material Science
The compound serves as a building block in synthetic chemistry for creating various heterocyclic compounds with potential material science applications. Erden et al. (2008) discussed the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones, a process that yields highly functionalized ureas, showcasing the compound's role in synthesizing materials with unique properties (Erden et al., 2008).
Hydrogen Bonded Complex Formation
The compound's ability to unfold and form multiply hydrogen-bonded complexes highlights its significance in studying folding and unfolding mechanisms in chemistry. Corbin et al. (2001) described the complexation-induced unfolding of heterocyclic ureas, demonstrating how simple foldamers equilibrate with multiply hydrogen-bonded sheetlike structures, providing insights into the fundamental processes of molecular self-assembly (Corbin et al., 2001).
Chemical Synthesis and Derivatization
The versatility of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-ethylphenyl)urea in chemical synthesis is evident in its use for derivatization and synthesis of complex molecules. Sarma, Sarmah, and Prajapati (2012) explored a microwave-promoted catalyst- and solvent-free aza-Diels-Alder reaction, utilizing urea as an environmentally benign source of ammonia, illustrating the compound's utility in green chemistry (Sarma, Sarmah, & Prajapati, 2012).
properties
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(3-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-11-6-5-7-12(8-11)18-15(21)19-13-9-16-14(17-10-13)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYOYMMYGZUKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethyl]prop-2-enamide](/img/structure/B2716908.png)
![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)

methanone](/img/structure/B2716912.png)
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)

![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)


![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)


